molecular formula C16H15ClN4O2S B11450653 N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide

Cat. No.: B11450653
M. Wt: 362.8 g/mol
InChI Key: VLPDMSXNHJFKLD-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide can be achieved through a multi-component reaction. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction typically involves the fusion of 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers high yields (90-97%) and is environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of robust and sustainable catalysts like vanadium oxide on fluorapatite ensures high efficiency and reusability, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiadiazolo[3,2-a]pyrimidine core with the chlorobenzamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(2-butan-2-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide

InChI

InChI=1S/C16H15ClN4O2S/c1-3-9(2)14-20-21-15(23)12(8-18-16(21)24-14)19-13(22)10-6-4-5-7-11(10)17/h4-9H,3H2,1-2H3,(H,19,22)

InChI Key

VLPDMSXNHJFKLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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